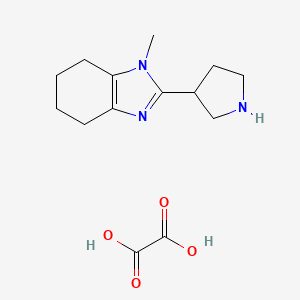![molecular formula C21H25N3O3S2 B6434864 2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide CAS No. 1286697-15-1](/img/structure/B6434864.png)
2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Synthesis Analysis
Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Paal-Knorr Synthesis, which involves the condensation of primary amines with 1,4-diketones . Another method involves the reaction of α-amino acids with α-haloketones .Molecular Structure Analysis
The pyrrole ring in the compound contributes to its aromaticity. The lone pair of electrons on the nitrogen atom is part of the aromatic system and is delocalized into the ring, increasing the compound’s stability .Chemical Reactions Analysis
Pyrrole is reactive towards electrophilic aromatic substitution, because the electron density of the aromatic system is increased by the nitrogen lone pair. It’s more reactive than benzene towards electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the functional groups present. For example, the presence of a sulfamoyl group (-SO2NH2) could potentially increase the water solubility of the compound .Mécanisme D'action
Target of Action
AKOS024522672, also known as SR-01000925502, VU0524091-1, F5854-3143, SR-01000925502-1, or 2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide, is a voltage-dependent anion channel (VDAC) inhibitor . The primary target of this compound is the VDAC, which plays a crucial role in controlling the passage of ions and other metabolites across the mitochondrial membrane .
Mode of Action
AKOS024522672 interacts with its target, the VDAC, and reduces channel conductance . This interaction inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The compound’s mode of action is primarily through the inhibition of these processes.
Result of Action
The molecular and cellular effects of AKOS024522672’s action primarily involve the inhibition of VDAC, leading to the disruption of normal mitochondrial function . This disruption can prevent the release of cytochrome C from mitochondria, thereby inhibiting apoptosis . These effects can have significant implications in various pathological conditions where apoptosis plays a key role.
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-[4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-16(2)21(25)22-17-8-10-20(11-9-17)29(26,27)24(15-19-7-5-13-28-19)14-18-6-4-12-23(18)3/h4-13,16H,14-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLRODIPODPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CN2C)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)
![3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434812.png)

![N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B6434819.png)
![2-cyclopropyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434825.png)
![4,5-dimethyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine dihydrochloride](/img/structure/B6434833.png)
![4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434842.png)
![1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434850.png)
![2-[2-methyl-5-(5-methylpyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6434858.png)
![1-(2-methyl-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434872.png)
![2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434880.png)
![N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide](/img/structure/B6434887.png)
![1-(2-methyl-1-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434890.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434894.png)